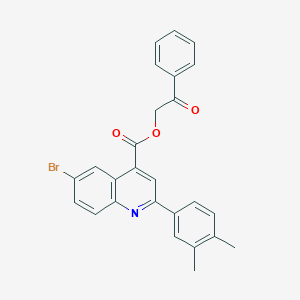
2-Oxo-2-phenylethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-phenylethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-2-phenylethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Aplicaciones Científicas De Investigación
2-Oxo-2-phenylethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-phenylethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making it a candidate for anticancer and antimicrobial therapies .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxo-2-phenylethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate
- 2-Oxo-2-phenylethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate
Uniqueness
What sets 2-Oxo-2-phenylethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate apart is its specific substitution pattern on the quinoline ring, which can influence its biological activity and chemical reactivity. The presence of the 3,4-dimethylphenyl group may enhance its interaction with biological targets, potentially leading to more potent effects compared to its analogs.
Propiedades
Fórmula molecular |
C26H20BrNO3 |
|---|---|
Peso molecular |
474.3 g/mol |
Nombre IUPAC |
phenacyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C26H20BrNO3/c1-16-8-9-19(12-17(16)2)24-14-22(21-13-20(27)10-11-23(21)28-24)26(30)31-15-25(29)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3 |
Clave InChI |
IJPXXKDYMXIYAP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-bromopyridin-2-yl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B15151061.png)

![2-(dimethylamino)-N-[4-(2,4,5-trichlorophenoxy)phenyl]acetamide](/img/structure/B15151070.png)
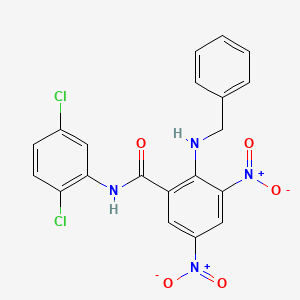
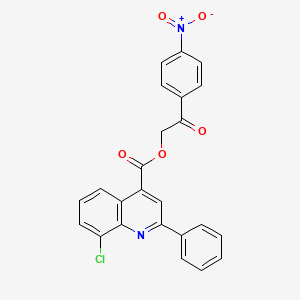
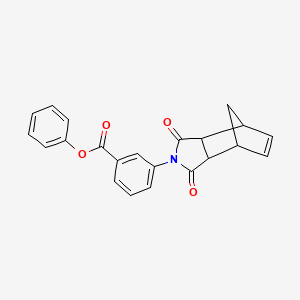
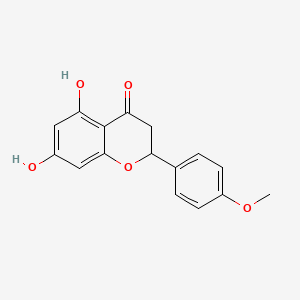

![ethyl 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,3,3-trifluoro-N-(pyridin-3-ylcarbonyl)alaninate](/img/structure/B15151117.png)
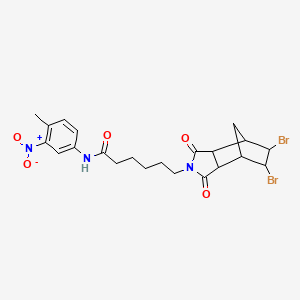
![1-(4-chlorophenyl)-4-[(E)-(2-methoxyphenyl)diazenyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B15151127.png)
![4-tert-butyl-2-chloro-6-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenol](/img/structure/B15151134.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B15151147.png)
![N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B15151151.png)
